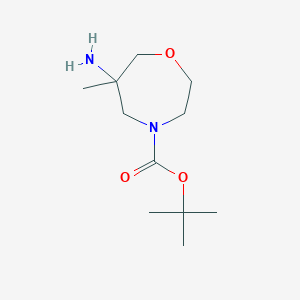

tert-Butyl 6-amino-6-methyl-1,4-oxazepane-4-carboxylate

Description

tert-Butyl 6-amino-6-methyl-1,4-oxazepane-4-carboxylate is a heterocyclic compound featuring a seven-membered 1,4-oxazepane ring. The oxazepane scaffold contains one oxygen atom at position 1 and one nitrogen atom at position 4. At position 6 of the ring, the compound is substituted with both an amino (-NH₂) and a methyl (-CH₃) group, distinguishing it from related derivatives. The tert-butyloxycarbonyl (Boc) group is attached to the nitrogen at position 4, serving as a protective group for amine functionalities in synthetic chemistry. This compound is primarily used in pharmaceutical research as a precursor or intermediate in the synthesis of bioactive molecules due to its modular reactivity .

Molecular Formula and Weight:

Based on structural analogs (e.g., 6-oxo derivatives in ), the molecular formula is inferred as C₁₁H₂₂N₂O₃, with a molecular weight of 230.30 g/mol.

Properties

IUPAC Name |

tert-butyl 6-amino-6-methyl-1,4-oxazepane-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-5-6-15-8-11(4,12)7-13/h5-8,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYICTCTFIVWIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCOC1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 6-amino-6-methyl-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl 6-(aminomethyl)-6-methyl-1,4-oxazepane-4-carboxylate with appropriate reagents under controlled conditions . The specific synthetic routes and reaction conditions can vary, but common methods include the use of protecting groups and selective functionalization to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl 6-amino-6-methyl-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 6-amino-6-methyl-1,4-oxazepane-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-6-methyl-1,4-oxazepane-4-carboxylate involves its interaction with molecular targets and pathways in biological systems. The amino group and the oxazepane ring can participate in various biochemical reactions, influencing the activity of enzymes and receptors. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or biological research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,4-oxazepane scaffold is versatile, with variations in substituents significantly altering physical, chemical, and biological properties. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of 1,4-Oxazepane Derivatives

Key Observations :

Keto Group (6-Oxo Derivative): The -O substituent increases polarity, improving solubility in polar solvents. This derivative is widely employed as a precursor for further functionalization . Methylene Group: The -CH₂ substituent reduces polarity, limiting aqueous solubility but enhancing stability in organic solvents .

Structural Modifications :

- The benzene-fused derivative () exhibits a rigid planar structure due to aromatic conjugation, contrasting with the flexible oxazepane ring. This rigidity influences crystallization behavior and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .

- The vinyl-substituted variant () introduces unsaturated bonds, enabling participation in click chemistry or copolymerization reactions .

Applications: The Boc-protected amino group in the target compound facilitates peptide coupling reactions, while the 6-oxo derivative is often reduced to generate secondary amines .

Research Findings and Implications

- Synthetic Utility : The Boc group in the target compound allows selective deprotection under acidic conditions, enabling stepwise synthesis of complex molecules .

- Stability : Derivatives with electron-withdrawing groups (e.g., 6-oxo) exhibit lower thermal stability compared to alkyl-substituted analogs .

- Crystallography: The benzoxazine derivative () crystallizes in a monoclinic system (P2₁/n space group), with intermolecular hydrogen bonds contributing to its lattice stability .

Biological Activity

tert-Butyl 6-amino-6-methyl-1,4-oxazepane-4-carboxylate is a chemical compound with the molecular formula and a molecular weight of 244.33 g/mol. This compound belongs to the oxazepane family, which is characterized by a seven-membered heterocyclic ring containing nitrogen and oxygen atoms. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of tert-butyl 6-amino-6-methyl-1,4-oxazepane-4-carboxylate primarily involves its interaction with specific molecular targets within biological systems. The amino group and the oxazepane ring can participate in biochemical reactions, influencing enzyme activity and receptor interactions.

Key Mechanisms:

- Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes, impacting metabolic pathways.

- Receptor Binding : It can bind to various receptors, potentially influencing signaling pathways associated with neurotransmission or hormonal regulation.

Biological Activity and Applications

Research indicates that tert-butyl 6-amino-6-methyl-1,4-oxazepane-4-carboxylate exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Neuroprotective Effects : Investigations into its neuroprotective capabilities indicate potential applications in treating neurodegenerative diseases.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, which could be beneficial in managing chronic inflammatory conditions.

Case Studies

Several studies have explored the biological activity of tert-butyl 6-amino-6-methyl-1,4-oxazepane-4-carboxylate:

Study 1: Antimicrobial Efficacy

In a laboratory setting, the compound was tested against various bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Study 2: Neuroprotective Properties

Research published in a peer-reviewed journal highlighted the neuroprotective effects of this compound in cellular models of oxidative stress. The findings indicated that it could reduce cell death and promote neuronal survival.

Study 3: Anti-inflammatory Activity

A study investigating the anti-inflammatory properties found that tert-butyl 6-amino-6-methyl-1,4-oxazepane-4-carboxylate reduced pro-inflammatory cytokine levels in vitro, indicating its potential use in treating inflammatory diseases.

Comparative Analysis

To better understand the biological activity of tert-butyl 6-amino-6-methyl-1,4-oxazepane-4-carboxylate, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| tert-butyl 6-amino-6-methyl-1,4-oxazepane-4-carboxylate | C12H24N2O3 | 244.33 g/mol | Antimicrobial, Neuroprotective |

| tert-butyl 6-(aminomethyl)-6-methyl-1,4-oxazepane | C11H22N2O3 | 230.31 g/mol | Moderate Antimicrobial |

| tert-butyl 5-methyl-6-oxo-1,4-oxazepane | C11H20N2O3 | 230.31 g/mol | Low Neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.